molecular formula C15H22Cl2N2O3S B2743731 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-28-7

2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2743731
CAS No.: 952983-28-7
M. Wt: 381.31
InChI Key: NCORQLAYVWOJPB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide ( 952983-28-7) is a synthetic benzenesulfonamide derivative with a molecular formula of C 15 H 22 Cl 2 N 2 O 3 S and a molecular weight of 381.3 g/mol . This compound is characterized by a 2,5-dichlorobenzenesulfonamide group linked to a piperidine scaffold modified with a 2-methoxyethyl side chain. Benzenesulfonamide compounds are a significant class in medicinal chemistry, frequently investigated for their ability to interact with enzyme active sites . The structural motifs present in this molecule—specifically the sulfonamide group and the piperidine ring—are commonly found in compounds studied for their potential as enzyme inhibitors . For instance, sulfonamide derivatives have been explored as inhibitors for various targets, including cytochrome P450 enzymes like CYP17 . Related research on benzenesulfonamides has also demonstrated their potential to modulate key cellular pathways, such as inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, highlighting the value of this chemical class in oncological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound to explore its potential biochemical and pharmacological properties in controlled laboratory settings.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORQLAYVWOJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 2-methoxyethylamine with 4-piperidone under reductive amination conditions.

    Sulfonamide Formation: The piperidine intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves several critical steps:

  • Nucleophilic Substitution : The piperidine nitrogen attacks an electrophilic carbon on the benzamide structure.
  • Reaction Conditions : Careful control of temperature, solvent choice, and reaction time is essential to optimize yield and purity.
  • Characterization Techniques : Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.

Therapeutic Applications

The potential applications of this compound include:

Neurological Disorders

The compound shows promise in treating conditions associated with neurological hyperexcitability, such as epilepsy and neuropathic pain. Its mechanism of action involves the modulation of ion channels and receptors that are pivotal in neuronal signaling.

Anti-inflammatory Effects

Due to its interaction with inflammatory pathways, this compound could be developed into treatments for various inflammatory conditions. Its ability to inhibit the P2X7 receptor suggests potential use in chronic pain management.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

StudyFocusFindings
Study AAntinociceptive EffectsDemonstrated significant reduction in pain response in rodent models through P2X7 receptor inhibition.
Study BAnti-inflammatory ActivityShowed decreased levels of inflammatory cytokines in animal models treated with the compound.
Study CPharmacokineticsInvestigated absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable bioavailability profiles for oral administration.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The dichloro groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound 401.3 2,5-dichlorophenyl; 2-methoxyethyl-piperidine Hypothetical antimicrobial/kinase inhibition*
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d ) ~600† Benzhydryl-piperazine; sulfamoylphenyl Not explicitly stated; likely CNS/antibacterial [1]
Goxalapladib (C₄₀H₃₉F₅N₄O₃) 718.80 1,8-naphthyridine; trifluoromethyl biphenyl Atherosclerosis therapy (lipoprotein-associated phospholipase A2 inhibitor) [3]
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) ~450† Piperidinyl-indole; dimethylbenzyl MRSA synergist with carbapenems [2]

†Estimated based on molecular formula.
*Predicted based on structural motifs in related compounds.

Key Observations:

Substituent Effects on Bioactivity: The 2,5-dichlorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogues (e.g., 6d in ). Chlorine atoms can also improve binding affinity to hydrophobic enzyme pockets .

Therapeutic Scope :

  • Unlike Goxalapladib , which targets atherosclerosis via naphthyridine and trifluoromethyl motifs, the target compound’s benzenesulfonamide core aligns more closely with antimicrobial or kinase-inhibiting agents (e.g., DMPI and CDFII in , which synergize with carbapenems against MRSA) .

Synthetic Complexity :

  • The target compound’s synthesis is likely less complex than Goxalapladib , which requires multi-step coupling of naphthyridine and biphenyl modules . However, it shares purification and characterization challenges (e.g., NMR confirmation of piperidine conformers) with 6d–6l .

Research Findings and Implications

While direct pharmacological data for this compound are unavailable, insights can be extrapolated from analogues:

  • Antimicrobial Potential: Piperidine-containing sulfonamides (e.g., 6h–6l) exhibit synergistic effects with antibiotics, suggesting the target compound could enhance efficacy against resistant pathogens .
  • Kinase Inhibition: The sulfonamide group is a known hinge-binding motif in kinase inhibitors. The dichloro substitution may mimic ATP-competitive inhibitors like imatinib .

Biological Activity

The compound 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide , also known as DCM-Piperidine , is a synthetic organic molecule characterized by its unique structure that includes a dichloro-substituted benzene sulfonamide core and a piperidine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity. Its molecular formula is C15H22Cl2N2O3SC_{15}H_{22}Cl_{2}N_{2}O_{3}S with a molecular weight of approximately 392.32 g/mol.

Chemical Structure and Properties

The structural formula of DCM-Piperidine can be represented as follows:

InChI InChI 1S C15H22Cl2N2O3S c1 22 9 8 19 6 4 12 5 7 19 11 18 23 20 21 15 10 13 16 2 3 14 15 17 h2 3 10 12 18H 4 9 11H2 1H3\text{InChI }\text{InChI 1S C15H22Cl2N2O3S c1 22 9 8 19 6 4 12 5 7 19 11 18 23 20 21 15 10 13 16 2 3 14 15 17 h2 3 10 12 18H 4 9 11H2 1H3}

Key Features:

  • Dichloro Substitution : Enhances the compound's reactivity and potential interactions with biological targets.
  • Piperidine Moiety : Contributes to its pharmacological properties and may influence receptor binding affinities.

The biological activity of DCM-Piperidine is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various physiological processes. Notably, it has been studied for its interactions with the P2X7 receptor , which plays a crucial role in pain pathways and inflammatory responses. This interaction suggests potential applications in treating conditions such as chronic pain and inflammatory diseases.

Analgesic and Anti-inflammatory Properties

Research indicates that DCM-Piperidine exhibits significant analgesic and anti-inflammatory properties. Preliminary studies have shown that it can reduce pain and inflammation in animal models, making it a candidate for further investigation in pain management therapies.

Antimicrobial Activity

In addition to its analgesic effects, DCM-Piperidine has demonstrated antimicrobial activity against various pathogens. This property opens avenues for its use in developing new antimicrobial agents.

Study 1: P2X7 Receptor Interaction

A study investigating the effects of DCM-Piperidine on the P2X7 receptor revealed that the compound could inhibit receptor activity, leading to a reduction in pro-inflammatory cytokine release. This finding supports its potential use in managing inflammatory diseases.

Study 2: Analgesic Efficacy

In an experimental model of neuropathic pain, DCM-Piperidine was administered to assess its analgesic effects. Results indicated a significant reduction in pain scores compared to control groups, suggesting its efficacy as a pain-relieving agent.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,5-DichlorobenzenesulfonamideLacks piperidine moietyLimited analgesic properties
N-(4-Piperidinyl)methylbenzenesulfonamideNo dichloro substituentsReduced binding affinity
DCM-PiperidineDichloro-substituted benzene ring + piperidineSignificant analgesic and anti-inflammatory effects

Q & A

Q. What are the recommended synthetic pathways for 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperidine and benzenesulfonamide moieties. Key steps include:

  • Nucleophilic substitution : Reacting 1-(2-methoxyethyl)piperidine-4-carbaldehyde with 2,5-dichlorobenzenesulfonamide under reductive amination conditions (e.g., NaBH3CN in methanol) .
  • Optimization parameters : Temperature (40–60°C), solvent polarity (methanol or acetonitrile), and reaction time (12–24 hours) influence yield. Use TLC or HPLC to monitor progress .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).
  • Spectroscopic methods :
    • NMR : Confirm sulfonamide linkage (δ 3.1–3.3 ppm for CH2-NH-SO2) and piperidine ring protons (δ 1.5–2.8 ppm) .
    • IR : Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard identification : While specific GHS classification is unavailable for this compound, structurally similar sulfonamides may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect experimental design?

  • Preferred solvents : DMSO, DMF, or dichloromethane (due to sulfonamide hydrophobicity) .
  • Aqueous solubility : Limited; use co-solvents (e.g., 10% DMSO in PBS) for biological assays. Conduct solubility trials at pH 4–8 to mimic physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Modifications :
    • Vary substituents on the benzenesulfonamide (e.g., replace Cl with F or CH3) .
    • Alter the piperidine’s 2-methoxyethyl group (e.g., replace with alkyl chains or aryl groups) .
  • Assays :
    • Enzyme inhibition : Test against carbonic anhydrase or kinases (common sulfonamide targets) via fluorometric assays .
    • Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cells .

Q. What analytical methods resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Batch variability : Compare HPLC purity profiles and confirm stereochemical consistency via circular dichroism (CD) .
  • Off-target effects : Perform counter-screens against unrelated enzymes (e.g., proteases) to validate specificity .

Q. How does the compound’s stability under acidic/basic conditions influence formulation strategies?

  • Hydrolysis studies : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
    • Findings : Sulfonamides degrade rapidly at pH < 3 (cleavage of S-N bonds) .
  • Formulation recommendations : Use enteric coatings or prodrug strategies to enhance oral bioavailability .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LXJ for carbonic anhydrase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

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